

HBED-CC-tris(tert-butyl ester): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **HBED-CC-tris(tert-butyl ester)**

Cat. No.: **B8249201**

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CAS Number: 2097123-80-1

This technical guide provides an in-depth overview of **HBED-CC-tris(tert-butyl ester)**, a key bifunctional chelator in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. Aimed at researchers, scientists, and drug development professionals, this document details the synthesis, properties, and applications of this compound, with a focus on its use in targeting the Prostate-Specific Membrane Antigen (PSMA) for the imaging of prostate cancer.

Core Properties and Applications

HBED-CC-tris(tert-butyl ester) is a derivative of the acyclic chelator N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC). The tris(tert-butyl ester) modification serves as a protecting group strategy, allowing for the selective conjugation of the chelator to a targeting moiety before the final deprotection and radiolabeling steps.[\[1\]](#)[\[2\]](#)

Its primary application lies in the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. When conjugated to a PSMA-targeting ligand and subsequently labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), it forms a highly effective tracer for the detection of prostate cancer cells, which overexpress PSMA.[\[3\]](#)[\[4\]](#) The HBED-CC chelator exhibits rapid and efficient labeling with ⁶⁸Ga at ambient temperatures, a significant advantage for working with short-lived isotopes.[\[5\]](#)

Quantitative Data

The following table summarizes key quantitative data related to **HBED-CC-tris(tert-butyl ester)** and its applications in radiolabeling.

Parameter	Value	Notes
Molecular Formula	$C_{38}H_{56}N_2O_{10}$	
Molecular Weight	700.86 g/mol	
Purity	>98%	Commercially available products typically offer high purity. [3]
^{68}Ga Radiolabeling Efficiency	>99%	Can be achieved in under 2 minutes at room temperature. [5]
Radiochemical Purity of ^{68}Ga -PSMA-HBED-CC	>99%	Final product after synthesis and purification. [4]
Thermodynamic Stability Constant (LogK) for Ga-HBED	>39	Indicates a very stable complex. [5]
Tumor Uptake of ^{68}Ga -HBED-CC-PSMA	$19.5 \pm 1.8 \text{ %ID/g}$ at 1h	In PSMA+ PC3 PIP tumor xenografts. [6]
Repeatability Coefficient (RC) in Bone Lesions	$\pm 32.5\%$ SUVmax	For ^{68}Ga -PSMA-HBED-CC PET/CT. [7]
Repeatability Coefficient (RC) in Nodal Lesions	$\pm 37.9\%$ SUVmax	For ^{68}Ga -PSMA-HBED-CC PET/CT. [7]

Experimental Protocols

Synthesis of HBED-CC-tris(tert-butyl ester)

The following is a generalized protocol based on the convenient synthesis method described by Makarem et al. (2018). This multi-step synthesis involves the preparation of key intermediates followed by their coupling and final modification.[\[2\]](#)

Materials:

- Starting materials and reagents as outlined in the synthetic scheme.
- Appropriate solvents (e.g., methanol, dichloromethane, ethyl acetate).
- Sodium bicarbonate solution.
- Sodium sulfate.
- Hydrochloric acid.
- Flash column chromatography setup.

Procedure:

- **Synthesis of Intermediate Aldehyde:** The synthesis begins with the ortho-formylation of a suitably protected 4-hydroxyhydrocinnamic acid ester to yield an aldehyde intermediate.
- **Reductive Amination:** The aldehyde intermediate undergoes reductive amination with a protected ethylenediamine derivative. This step is crucial for building the backbone of the chelator.
- **Deprotection:** The protecting groups on the amine are removed to allow for the subsequent reaction.
- **Second Reductive Amination:** The resulting amine is then reacted with a second, different aldehyde intermediate in another reductive amination step to form the asymmetric core structure.
- **Alkylation and Hydrolysis:** The final steps involve alkylation to introduce the acetic acid arms (as tert-butyl esters) followed by a controlled hydrolysis to yield the final **HBED-CC-tris(tert-butyl ester)** product.
- **Purification:** The crude product is purified by flash column chromatography to obtain the final compound as a colorless solid.

⁶⁸Ga Radiolabeling of a PSMA-Targeting Peptide Conjugated with HBED-CC

This protocol describes the general procedure for labeling a PSMA-targeting peptide, previously conjugated with HBED-CC (after deprotection of the tert-butyl esters), with Gallium-68.

Materials:

- HBED-CC-conjugated PSMA peptide.
- ⁶⁸Ge/⁶⁸Ga generator.
- 0.1 M HCl for elution.
- Sodium acetate buffer (pH 4.0-4.5).
- Sterile reaction vial.
- Heating block (optional, as labeling is efficient at room temperature).
- Quality control system (e.g., radio-HPLC or ITLC).

Procedure:

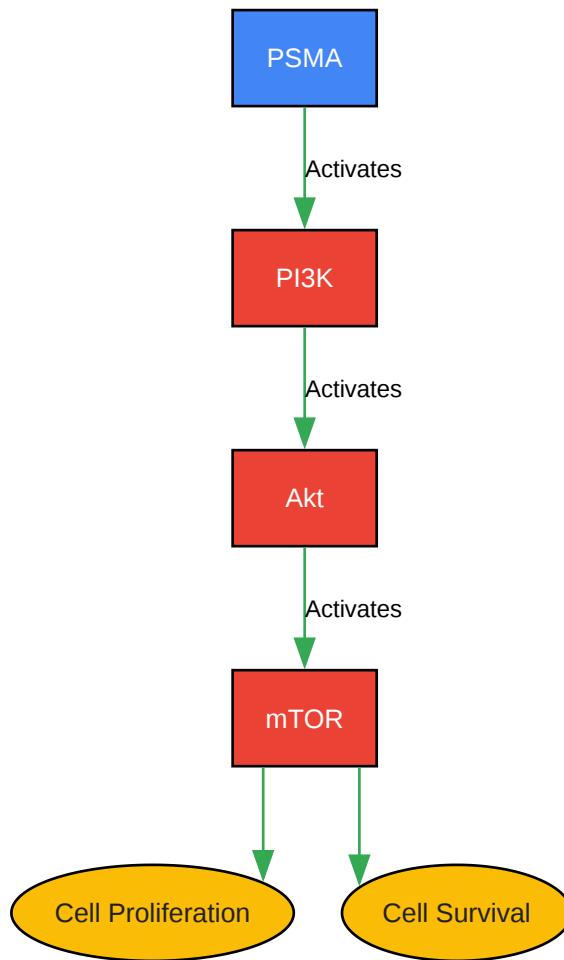
- Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.
- pH Adjustment: Add the ⁶⁸GaCl₃ eluate to a sterile reaction vial containing the HBED-CC-conjugated peptide dissolved in a suitable buffer (e.g., sodium acetate) to adjust the pH to approximately 4.0-4.5.
- Incubation: Gently mix the solution and incubate at room temperature for 5-10 minutes. While heating is not typically necessary for HBED-CC, it can be performed to ensure complete complexation.
- Quality Control: After the incubation period, perform quality control using radio-HPLC or ITLC to determine the radiochemical purity of the final ⁶⁸Ga-labeled product.

- Purification (if necessary): If significant unbound ^{68}Ga is present, the product can be purified using a C18 cartridge.

Visualizations

Signaling Pathway

PSMA-Mediated Signaling Pathway in Prostate Cancer

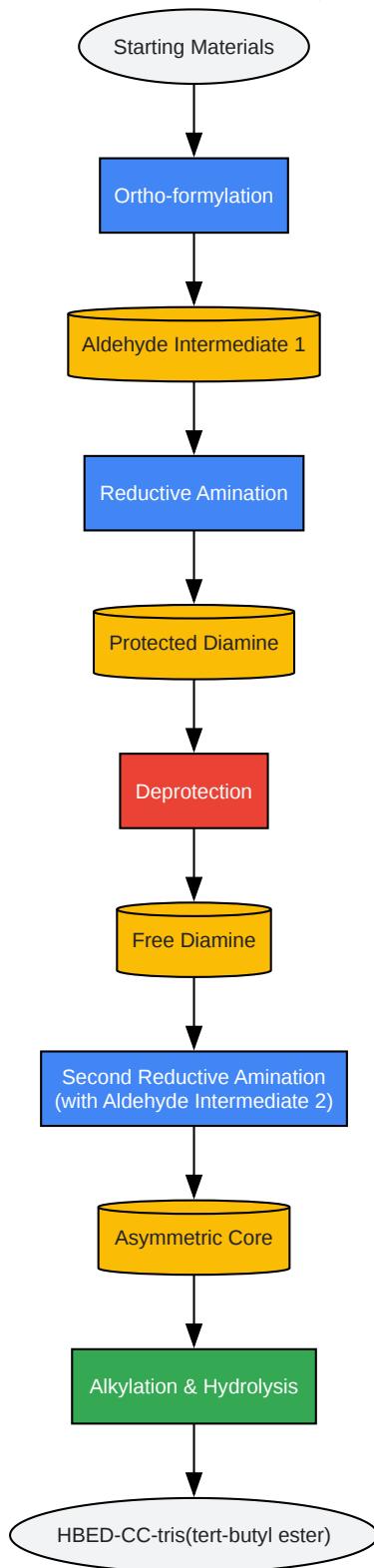


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Caption: PSMA-mediated activation of the PI3K/Akt/mTOR signaling pathway in prostate cancer.

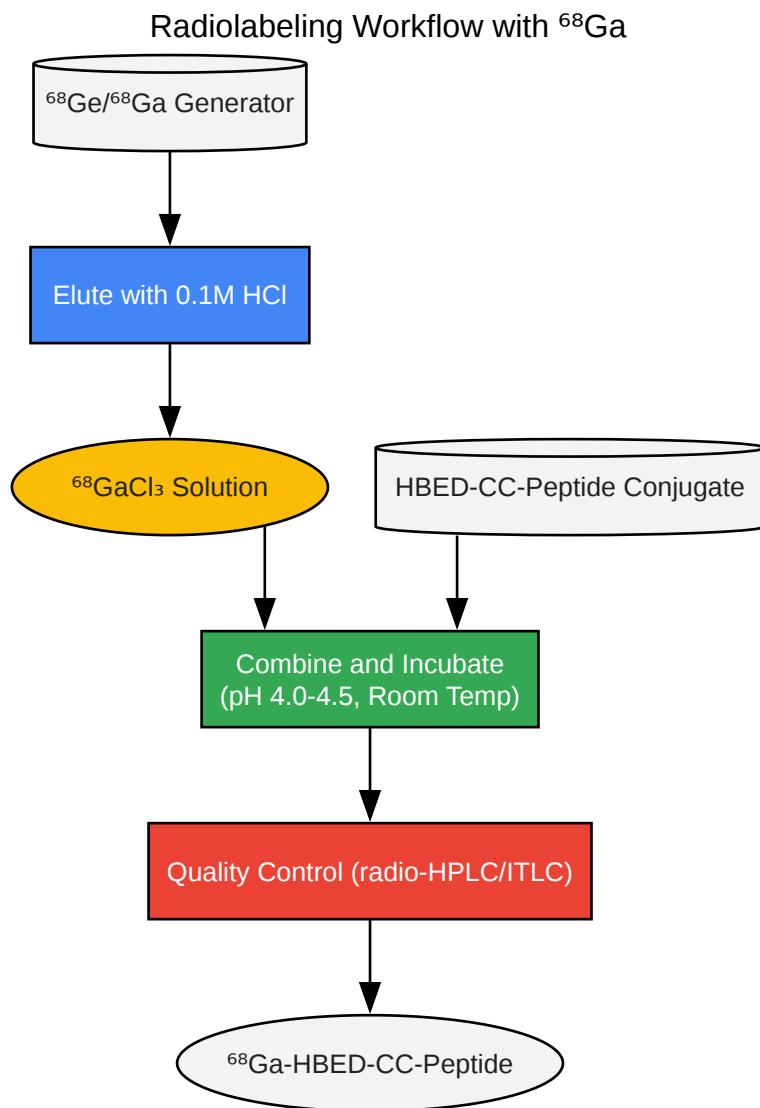
Experimental Workflow: Synthesis

Synthesis Workflow for HBED-CC-tris(tert-butyl ester)

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Caption: A simplified workflow for the chemical synthesis of **HBED-CC-tris(tert-butyl ester)**.

Experimental Workflow: Radiolabeling



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